2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a pyrido[1,2-a]pyrimidine core, and an aldehyde functional group
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18-16(13-25)19(26)24-7-2-1-6-17(24)21-18/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYGIKLMVCVNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)N4C=CC=CC4=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3-chlorophenyl group using a nucleophilic substitution reaction.
Construction of the Pyrido[1,2-a]pyrimidine Core: This involves cyclization reactions where the piperazine derivative is reacted with appropriate precursors to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Aldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2, Br2).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: Products vary depending on the substituent introduced, such as nitro or halogen groups.
Scientific Research Applications
The compound has been investigated for various biological activities, particularly in the following areas:
1. Antimicrobial Activity
- Studies have shown that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth .
2. Antiviral Properties
- The compound is being explored for its potential as an antiviral agent. Research indicates that modifications to the pyrimidine structure can enhance activity against viral targets, particularly those involved in RNA polymerase interactions .
3. Central Nervous System (CNS) Activity
- Compounds with piperazine moieties are often studied for their CNS effects. The presence of the piperazine ring in this compound suggests potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems .
Synthesis and Characterization
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine involves several steps:
- Step 1 : Formation of the piperazine derivative through nucleophilic substitution.
- Step 2 : Cyclization reactions to form the pyrido-pyrimidine structure.
- Step 3 : Functionalization at the aldehyde position to yield the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Biological Activity | Comments |
|---|---|---|
| Chlorophenyl Substitution | Increased antibacterial activity | Enhances binding affinity to bacterial targets |
| Piperazine Ring Variants | Varying CNS effects | Different substitutions lead to altered pharmacodynamics |
| Aldehyde Functionality | Potential for increased reactivity | May enhance interactions with biological targets |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy Study
-
Antiviral Research
- In a recent investigation into antiviral compounds targeting influenza virus polymerase, derivatives of pyrido-pyrimidines showed promise in disrupting viral replication processes .
- CNS Activity Assessment
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring and pyrido[1,2-a]pyrimidine core are known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 3-chlorophenyl group and a pyrido[1,2-a]pyrimidine core. The presence of both the piperazine and pyrimidine moieties is significant as they are often associated with various biological activities.
- Molecular Formula : C19H17ClN4O2
- Molecular Weight : 358.81 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and pyrimidine rings have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| Similar Derivative | E. coli | 16 µg/mL |
These results indicate moderate to strong antibacterial activity, suggesting potential for development as an antimicrobial agent.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in pharmacology for the treatment of conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
Case Study: Acetylcholinesterase Inhibition
A study reported that derivatives of this compound showed AChE inhibition with IC50 values ranging from 0.5 to 10 µM, indicating promising potential for neuroprotective applications.
Anticancer Activity
Research has highlighted the anticancer potential of piperazine derivatives. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Example Findings:
In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The piperazine moiety allows for interactions with neurotransmitter receptors, potentially influencing neurological functions.
- Enzyme Modulation : The compound's structure enables it to bind effectively to active sites of enzymes like AChE, leading to inhibition.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA or inhibit topoisomerases, contributing to their anticancer effects.
Q & A
Basic: What are the key considerations for optimizing the synthetic route of this compound to improve yield and purity?
Methodological Answer:
Optimizing synthesis requires evaluating reaction conditions, catalysts, and purification steps. For example:
- Stepwise coupling : Piperazine derivatives often require sequential coupling reactions under inert atmospheres to prevent side reactions (e.g., oxidation of the 3-chlorophenyl group) .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane (as used in analogous piperidine-based syntheses) enhance solubility of intermediates while minimizing hydrolysis .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the carbaldehyde moiety, which may degrade under acidic conditions .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : H and C NMR can confirm the piperazine ring substitution pattern (e.g., integration ratios for aromatic protons) and aldehyde proton resonance at ~10 ppm .
- Mass spectrometry (HRMS) : Accurate mass analysis validates the molecular formula (e.g., distinguishing between Cl isotopes) .
- HPLC : Reverse-phase HPLC with UV detection at 254 nm monitors purity (>98% by area normalization), as described for structurally related pyridopyrimidines .
Advanced: How can researchers resolve contradictory data regarding the compound’s receptor binding affinity across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Receptor preparation : Use standardized membrane preparations (e.g., HEK293 cells expressing cloned receptors) to minimize variability in G-protein coupling efficiency .
- Ligand concentration ranges : Perform saturation binding assays with H-labeled reference ligands (e.g., serotonin receptor antagonists) to validate competitive binding curves .
- Data normalization : Express results as percentage displacement relative to control ligands (e.g., 5-HT agonist 8-OH-DPAT) to account for inter-assay variability .
Advanced: What in vivo experimental models are appropriate for evaluating pharmacokinetic properties?
Methodological Answer:
- Rodent models : Administer the compound intravenously (IV) and orally (PO) in Sprague-Dawley rats to calculate bioavailability (F%). Plasma samples analyzed via LC-MS/MS can quantify parent compound vs. metabolites (e.g., oxidation at the piperazine nitrogen) .
- Tissue distribution : Use whole-body autoradiography in mice to assess blood-brain barrier penetration, critical for CNS-targeted analogs .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways (e.g., CYP3A4/5 involvement) .
Advanced: How does the electronic environment of the 3-chlorophenyl group influence bioactivity, and what computational methods validate these effects?
Methodological Answer:
- Electrostatic effects : The electron-withdrawing Cl substituent enhances piperazine’s basicity, stabilizing protonation at physiological pH, which is critical for receptor binding. DFT calculations (e.g., B3LYP/6-31G*) can map partial charges on the phenyl ring .
- Docking studies : Molecular docking (e.g., AutoDock Vina) into serotonin receptor homology models reveals steric and electronic complementarity. Compare with 4-chlorophenyl analogs to assess positional isomer effects .
- QSAR modeling : Develop quantitative structure-activity relationship models using Hammett σ constants for substituted phenyl groups to predict affinity trends .
Advanced: How should researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models?
Methodological Answer:
- Assay conditions : Standardize cell viability assays (e.g., MTT vs. ATP luminescence) across models. Primary cells (e.g., hepatocytes) may metabolize the compound differently than immortalized lines .
- Protein binding : Measure free fraction in plasma (via ultrafiltration) to adjust IC values for protein-mediated efflux differences .
- Metabolite screening : Identify cytotoxic metabolites (e.g., aldehyde oxidase-derived carboxylic acids) using high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
